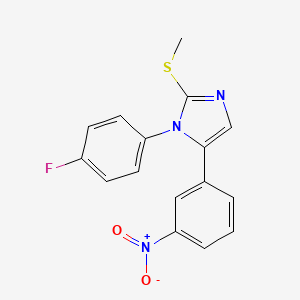
N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide” is a compound that contains a pyridazin-3-yl group, an ethylthio group, and a fluorobenzamide group . The pyridazin-3-yl group is a six-membered aromatic ring with two nitrogen atoms, the ethylthio group is a sulfur atom bonded to an ethyl group, and the fluorobenzamide group is a benzamide group with a fluorine atom .
Aplicaciones Científicas De Investigación
Myocardial Perfusion Imaging with PET
N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide derivatives have been explored for their potential in myocardial perfusion imaging (MPI) with positron emission tomography (PET). These compounds, specifically the 18F-labeled pyridaben analogs, demonstrate promising properties for MPI due to their high heart uptake and low background uptake in mouse and Chinese mini swine models. The tracer with the shorter radiolabeling side chain showed better stability, faster clearance from major organs, and higher heart-to-liver ratio, making it a potential MPI agent for future comparison with other PET MPI agents (Mou et al., 2012).
Antimicrobial Activity
Compounds containing the this compound scaffold have been synthesized and evaluated for antimicrobial activity. Among these, specific derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to be essential for enhancing their antimicrobial activity, showcasing the potential for developing new antimicrobial agents based on this chemical framework (Desai et al., 2013).
Pesticide Development
Research into pyridazinone derivatives, closely related to this compound, has led to the development of pyridaben, a new class of acaricide. Pyridaben's synthesis and evaluation were driven by its efficacy, economy, and safety profile. It is widely used for controlling mites and some insects in agriculture, demonstrating the utility of pyridazinone derivatives in developing effective pesticides with low environmental impact (Hirata et al., 1995).
Mecanismo De Acción
Target of Action
Similar compounds with pyridazine and pyridazinone scaffolds have been shown to exhibit a wide range of pharmacological activities . These compounds have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Propiedades
IUPAC Name |
N-(6-ethylsulfanylpyridazin-3-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-2-19-12-7-6-11(16-17-12)15-13(18)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTAGLLNRCBUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
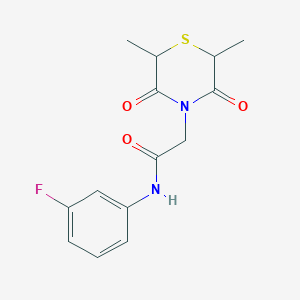
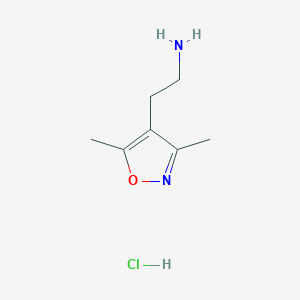

![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)
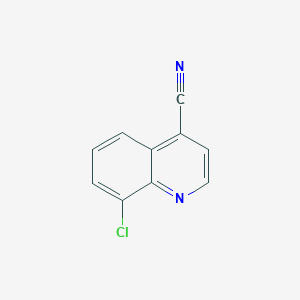
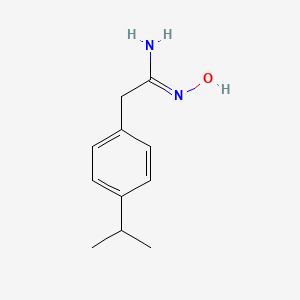
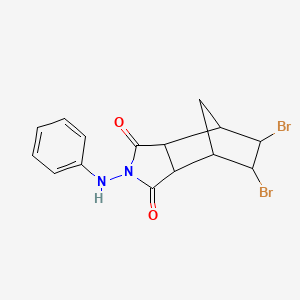
![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)
![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)
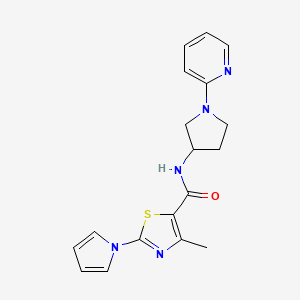
![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)
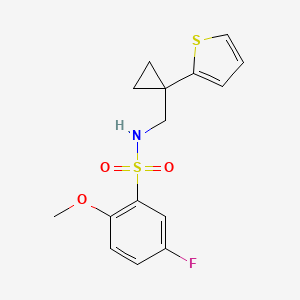
![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)
